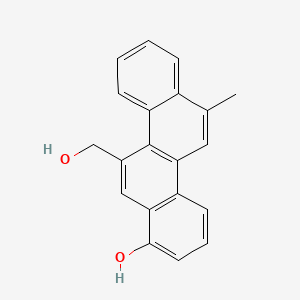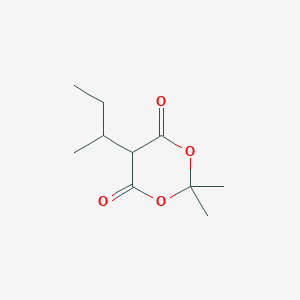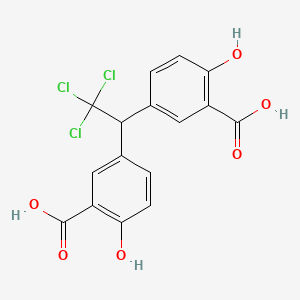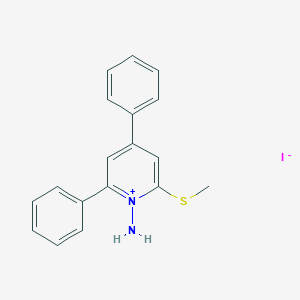![molecular formula C16H16N2O2 B14426504 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione CAS No. 80022-22-6](/img/structure/B14426504.png)
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione is a complex organic compound with a unique structure that includes multiple fused rings
Méthodes De Préparation
The synthesis of 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Cyclization Reactions: Initial cyclization of precursor molecules to form the naphthoquinoxaline core.
Hydrogenation: Subsequent hydrogenation to introduce the octahydro functionality.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups at positions 5 and 12.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical properties.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione can be compared with other similar compounds, such as:
Naphthoquinoxalines: These compounds share a similar core structure but differ in the degree of hydrogenation and functional groups.
Quinoxalines: These are simpler analogs with fewer fused rings and different reactivity.
Octahydronaphthalenes: These compounds have a similar hydrogenated naphthalene structure but lack the quinoxaline functionality.
The uniqueness of this compound lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
80022-22-6 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
6,7,8,9,10,11-hexahydronaphtho[2,3-g]quinoxaline-5,12-diol |
InChI |
InChI=1S/C16H16N2O2/c19-15-11-7-9-3-1-2-4-10(9)8-12(11)16(20)14-13(15)17-5-6-18-14/h5-6,19-20H,1-4,7-8H2 |
Clé InChI |
FEPXUMYUGDZGHD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)CC3=C(C4=NC=CN=C4C(=C3C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
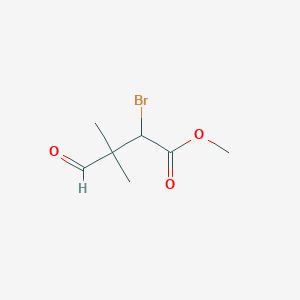



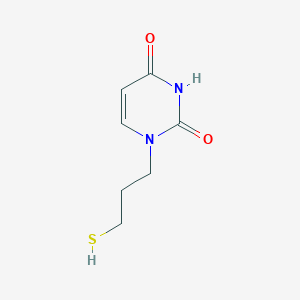
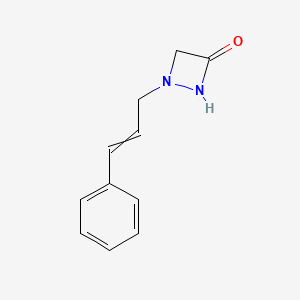
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
